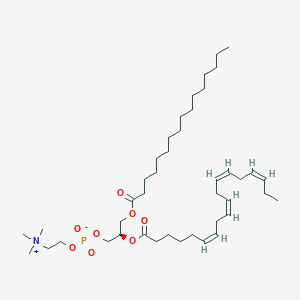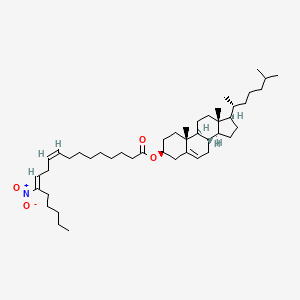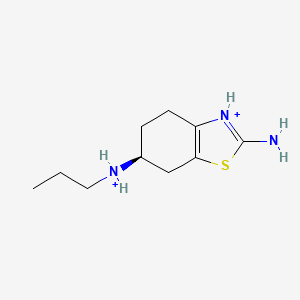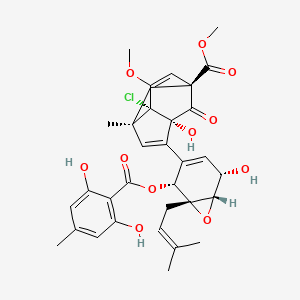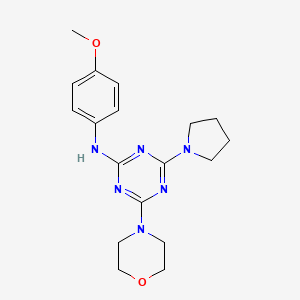
N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine is a member of methoxybenzenes and a substituted aniline.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine has been involved in the synthesis of various derivatives with antimicrobial activities. In particular, its derivatives have shown efficacy against microorganisms in antimicrobial screening tests (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Characterization and Biological Activity
The compound has been used in the synthesis and characterization of triazine derivatives, exhibiting significant cytotoxicity in certain cancer cell lines. X-ray crystallography has been employed for structural analysis, demonstrating its potential in the development of anticancer agents (Jin, Ban, Nakamura, & Lee, 2018).
Methodology in Synthesis
A novel method for the synthesis of triazine derivatives involving N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine has been developed. This methodology leverages microwave irradiation for rapid synthesis, demonstrating its versatility in creating a range of compounds (Dolzhenko, Bin Shahari, Junaid, & Tiekink, 2021).
Antibacterial Activity
Derivatives of the compound have shown promising antibacterial activity. This has been observed in the synthesis and testing of various derivatives, indicating its potential in the development of new antibacterial agents (Vartale, Bhosale, Khansole, Jadhav, & Patwari, 2008).
Application in OLED Technology
The triazine derivatives, including those related to N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine, have been utilized in organic light-emitting diode (OLED) technology. They have shown improvements in driving voltages, power conversion efficiencies, and operational stability of OLEDs (Matsushima, Takamori, Miyashita, Honma, Tanaka, Aihara, & Murata, 2010).
Eigenschaften
Produktname |
N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine |
|---|---|
Molekularformel |
C18H24N6O2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H24N6O2/c1-25-15-6-4-14(5-7-15)19-16-20-17(23-8-2-3-9-23)22-18(21-16)24-10-12-26-13-11-24/h4-7H,2-3,8-13H2,1H3,(H,19,20,21,22) |
InChI-Schlüssel |
FGOMPZIBFLBLGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



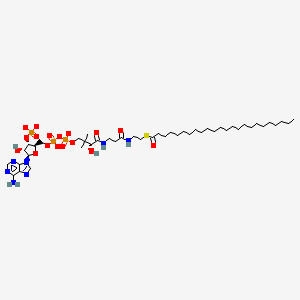
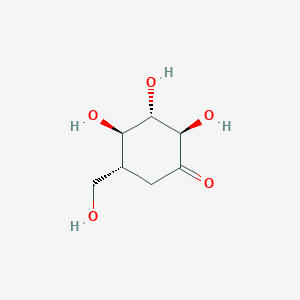
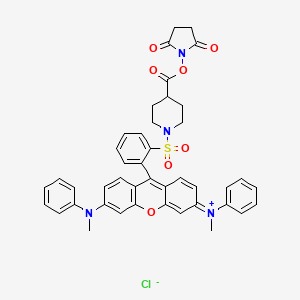
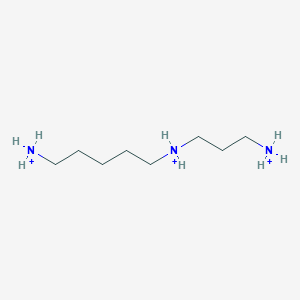
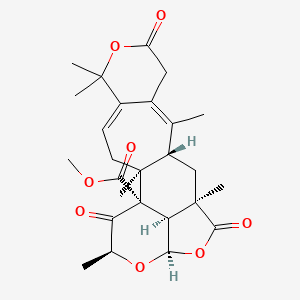
![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)
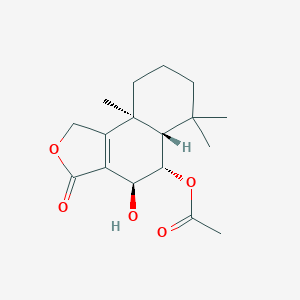
![Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261266.png)
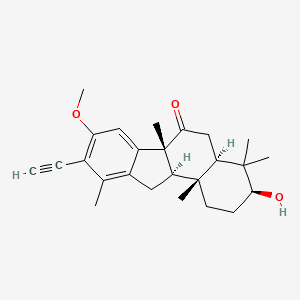
![2-(8-[3]-Ladderane-octanyl)-sn-glycerol](/img/structure/B1261268.png)
